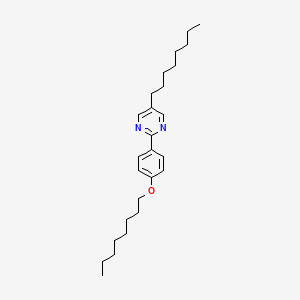

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine

Description

Significance of Phenylpyrimidine Derivatives in Liquid Crystal Research

Phenylpyrimidine derivatives are a critical class of compounds in the study and application of liquid crystals. The inclusion of the pyrimidine (B1678525) ring, a six-membered aromatic ring containing two nitrogen atoms, into the rigid core of a calamitic (rod-shaped) molecule significantly influences its mesomorphic and electro-optical properties. tandfonline.comtandfonline.com

Key characteristics imparted by the phenylpyrimidine core include:

Modified Electronic Properties: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring creates a π-deficient aromatic system. tandfonline.com This alters the molecule's polarity, polarizability, and dielectric anisotropy, which are crucial parameters for display applications.

Influence on Mesophases: The geometry and electronic structure of the phenylpyrimidine core play a vital role in determining the type and temperature range of the liquid crystal phases (mesophases) that a compound will exhibit. tandfonline.comnih.gov Liquid crystals incorporating 2,5-disubstituted pyrimidine rings are frequently used in commercial LCDs. tandfonline.com

Versatility in Applications: The unique properties of pyrimidine-based liquid crystals make them suitable for a range of advanced opto-electronic devices beyond displays, including ferroelectrics, organic semiconductors, and sensors. tandfonline.com

"De Vries-like" Properties: Certain phenylpyrimidine derivatives have been instrumental in the design of "de Vries-like" smectic liquid crystals. aps.orgnih.gov These materials exhibit minimal or zero layer shrinkage during the transition between the Smectic A (SmA) and Smectic C (SmC) phases, a highly desirable property for developing defect-free, fast-switching ferroelectric liquid crystal displays. aps.orgresearchgate.net

The ability to systematically alter the molecular structure, for instance by changing the position of the nitrogen atoms or the nature of the flexible terminal chains, allows researchers to fine-tune the physical properties of these materials for specific applications. tandfonline.comnih.gov

Overview of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine (PYP8O8) as a Model Compound

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine (PYP8O8) is a well-characterized liquid crystal that serves as an excellent model system for scientific investigation. acs.orgacs.org Its molecular structure consists of a rigid phenylpyrimidine core with two flexible eight-carbon alkyl (octyl and octyloxy) chains attached at opposite ends. acs.org This structure is representative of many calamitic liquid crystals used in practical applications.

A primary reason for its use as a model compound is that PYP8O8 exhibits a clear and well-separated sequence of liquid crystal phases over a manageable temperature range (typically between 20°C and 90°C). acs.orgacs.org As the temperature is increased, it transitions sequentially through several states of matter.

Phase Transition Behavior of PYP8O8 The phase transitions are the defining characteristic of a liquid crystal, where the material changes from one state of molecular ordering to another. researchgate.net Each transition occurs at a specific temperature and involves a change in the physical properties of the material. researchgate.net

| Phase Transition | Transition Temperature (°C) | Description |

| Crystal to Smectic C (SmC) | ~51 | The ordered solid crystal melts into the Smectic C phase, where molecules are arranged in layers and are tilted with respect to the layer normal. acs.orgsynthon-chemicals.com |

| Smectic C (SmC) to Smectic A (SmA) | ~91 | The tilted molecules in the SmC phase transition to the Smectic A phase, where they remain in layers but are oriented perpendicular to the layer normal. acs.orgsynthon-chemicals.com |

| Smectic A (SmA) to Nematic (N) | Varies | In the Nematic phase, the layered structure is lost, but the molecules maintain a general orientational order, pointing in a common direction known as the director. acs.orgucsd.edu |

| Nematic (N) to Isotropic Liquid | Varies | At the clearing point, all orientational and positional order is lost, and the material becomes a true isotropic liquid. acs.orgresearchgate.net |

Table created based on data from multiple sources. Transition temperatures can vary slightly based on experimental conditions and purity. acs.orgsynthon-chemicals.com

The study of PYP8O8 has provided significant insights into the thermoelastic anisotropy of liquid crystals. Research using techniques like Brillouin light spectroscopy and temperature wave analysis has revealed how the mechanical and thermal properties of the material change with direction and temperature across its different phases. acs.orgacs.org For example, a notable finding is that while both mechanical and thermal properties are anisotropic (direction-dependent), the thermal anisotropy in the liquid crystal phases is much more pronounced than the mechanical anisotropy. acs.org

Thermoelastic Properties of PYP8O8 in the Smectic A Phase

| Property | Value Parallel to Director | Value Perpendicular to Director | Anisotropy Ratio |

|---|---|---|---|

| Thermal Diffusivity (m²/s) | ~1.1 x 10⁻⁷ | ~0.7 x 10⁻⁷ | ~1.57 |

This interactive table is based on approximate values from research findings to illustrate the concept of anisotropy in the SmA phase of PYP8O8. acs.org

Research Landscape and Open Questions in Pyrimidine Liquid Crystal Studies

The study of pyrimidine-based liquid crystals remains an active and evolving area of materials science. Current research often focuses on designing novel molecular structures to achieve specific, enhanced properties for next-generation technologies. tandfonline.comresearchgate.net

A significant area of investigation is the development of multicomponent ferroelectric liquid crystalline mixtures. researchgate.net By combining different pyrimidine-based compounds, including chiral dopants, researchers aim to create materials with broad temperature ranges for the smectic C* phase, high mechanical stability, and fast electro-optic switching times suitable for advanced photonic devices. aps.orgresearchgate.net

Molecular dynamics simulations are also playing an increasingly important role. nih.govaps.org These computational techniques allow scientists to model the behavior of pyrimidine liquid crystals at the molecular level, providing insights into how factors like core conformation and intermolecular interactions give rise to the observed macroscopic phases. nih.gov For instance, simulations have shown that accurately modeling the ring quadrupoles is essential to correctly predict the experimentally observed phases in phenyl-pyrimidine systems. nih.gov

Despite considerable progress, several open questions continue to drive research:

Structure-Property Relationships: A complete understanding of the relationship between the subtle details of molecular structure and the resulting thermoelastic anisotropy is still being developed. acs.org Answering this is key to enabling "structure-based phonon engineering" for controlling heat dissipation in devices.

De Vries Smectics: While phenylpyrimidine cores are promising for creating de Vries-like materials, the precise design principles to achieve zero layer shrinkage consistently across a wide range of temperatures remain an open challenge. aps.orgnih.gov

New Applications: Researchers are exploring the use of pyrimidine liquid crystals in novel applications beyond displays, such as flexible electronics and 4D printing, which requires the development of materials with entirely new combinations of properties. tandfonline.com

Advanced Synthesis: The efficient synthesis of complex pyrimidine derivatives with high purity is an ongoing area of chemical research, crucial for producing materials for both fundamental studies and commercial applications. koreascience.krnih.gov

Properties

IUPAC Name |

2-(4-octoxyphenyl)-5-octylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-21-27-26(28-22-23)24-16-18-25(19-17-24)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLLSTYBZAIXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391381 | |

| Record name | SBB059201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57202-50-3 | |

| Record name | SBB059201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 5 Octyl 2 4 Octyloxy Phenyl Pyrimidine and Analogues

Established Synthetic Routes to the Pyrimidine (B1678525) Core

The construction of the 2,5-disubstituted pyrimidine core, central to the target molecule, can be achieved through several established synthetic methodologies. These routes are designed to be versatile, allowing for the introduction of a wide array of substituents.

A prevalent and practical approach is the one-pot synthesis from nitriles, which offers a direct and efficient pathway to 2,5-disubstituted pyrimidines. nih.govfigshare.com This method is valued for its generality, accommodating a variety of functional groups. Another significant strategy involves the condensation of β-enaminones with amidines. organic-chemistry.org This pathway allows for the construction of the pyrimidine ring with a high degree of control over the substitution pattern.

Multicomponent reactions (MCRs) have also emerged as a powerful tool in pyrimidine synthesis, enabling the assembly of complex molecules in a single step from multiple starting materials. mdpi.com The Biginelli and Hantzsch reactions are classic examples of MCRs that can be adapted for pyrimidine synthesis. mdpi.com Furthermore, various catalyzed reactions, often employing transition metals like copper or iridium, facilitate the cyclization and annulation of precursors to form the pyrimidine ring efficiently. organic-chemistry.org For instance, copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diverse pyrimidine derivatives. organic-chemistry.org

| Synthetic Method | Key Precursors | Advantages | Reference |

| One-Pot Nitrile-Based Synthesis | Nitriles, other building blocks | High efficiency, operational simplicity, functional group tolerance. | nih.govfigshare.com |

| β-Enaminone Condensation | β-Enaminones, Amidines | Versatility in substitution patterns, good yields. | organic-chemistry.org |

| Multicomponent Reactions (MCRs) | Aldehydes, Urea/Thiourea, 1,3-Dicarbonyls | Atom economy, reduced waste, procedural simplicity. | mdpi.com |

| Catalyzed Cyclizations | Ketones, Amidines, Alcohols | High regioselectivity, use of sustainable catalysts. | organic-chemistry.org |

Synthesis of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine and Related Alkoxyphenylpyrimidines

The specific synthesis of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine typically involves a convergent strategy. The first stage is the formation of the two key building blocks: the 5-octylpyrimidine core and the 4-(octyloxy)phenyl moiety.

The synthesis often starts with the creation of a suitably substituted amidine, such as 4-(octyloxy)benzamidine. This is then reacted with a β-dicarbonyl compound bearing the octyl group at the appropriate position. A common precursor is 2-octyl-1,3-propanedial or a synthetic equivalent. The condensation of these two fragments, often under basic conditions, leads to the formation of the desired 2,5-disubstituted pyrimidine ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, represent an alternative and powerful method. iosrjournals.org In this approach, a halogenated pyrimidine (e.g., 2-chloro-5-octylpyrimidine) can be coupled with a 4-(octyloxy)phenylboronic acid (or a stannane (B1208499) derivative) to form the final carbon-carbon bond between the pyrimidine and phenyl rings. This methodology provides an efficient route for creating phenylpyrimidine structures. iosrjournals.org

Green Chemistry Approaches in Pyrimidine Liquid Crystal Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green synthetic techniques include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for pyrimidine synthesis, often under solvent-free conditions. mdpi.com

Solvent-Free and Solid-State Reactions: Techniques like "grindstone chemistry," a form of mechanochemistry, allow for the synthesis of dihydropyrimidinones under solvent-free conditions, reducing the reliance on volatile organic compounds. researchgate.net

Aqueous Media Synthesis: Utilizing water as a solvent is a highly effective green strategy. One-pot syntheses of pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been successfully carried out in water, leading to high yields and purity. researchgate.net

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs are inherently green as they increase atom economy and reduce the number of synthetic steps and purification processes. mdpi.comresearchgate.net

These environmentally benign methods are being adapted for the synthesis of liquid crystal precursors, aiming to make the production of materials like 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine more sustainable.

Chemical Functionalization and Derivatization for Tailored Mesomorphic Properties

The modification of the basic 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine structure is crucial for fine-tuning its liquid crystalline properties, such as phase transition temperatures, mesophase type, and electro-optical response. The presence of the pyrimidine ring itself is known to enhance liquid crystal properties, often promoting the formation of nematic and smectic C phases. iosrjournals.org

To induce ferroelectricity, which is observed in the chiral smectic C (SmC) phase, chirality must be introduced into the molecular structure. iosrjournals.orgmdpi.com This is typically achieved by incorporating a chiral center, often in one of the terminal alkyl or alkoxy chains. researchgate.net The introduction of a pyrimidine ring into a mesogen's core structure is known to be conducive to the formation of ferroelectric (SmC) phases. bohrium.com

For example, replacing one of the achiral octyl chains in 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine with a chiral counterpart, such as (S)-2-octanol, can induce the formation of a SmC* phase. aps.org These chiral dopants can be added to an achiral smectic C host mixture, or a fully chiral mesogen can be synthesized. researchgate.net The interaction between the chiral dopant and the host molecules leads to a helical twisting of the molecular directors from one smectic layer to the next, resulting in a net spontaneous polarization that can be switched by an external electric field. mdpi.comresearchgate.net The incorporation of a pyrimidine ring has been shown to produce mesogens with high spontaneous polarization values. bohrium.com

| Chiral Moiety | Resulting Property | Mechanism | Reference |

| Chiral Alkanol (e.g., (S)-2-octanol) | Ferroelectric Smectic C (SmC) Phase | Introduction of a stereogenic center leads to helical superstructure and spontaneous polarization. | aps.org |

| Axially Chiral Allenes | Ferroelectric Smectic C (SmC) Phase | The inherent chirality of the allene (B1206475) unit induces a chiral mesophase. | rsc.org |

Another strategy to modify mesomorphic properties is to create multicenter liquid crystals, such as dimers and trimers. These molecules consist of two or more mesogenic units (in this case, based on the phenylpyrimidine core) connected by a flexible spacer, typically an alkyl or oligo(ethylene oxide) chain.

The synthesis of these dimers generally involves preparing the pyrimidine-based mesogenic unit with a reactive functional group (e.g., a hydroxyl or bromo group) at the end of one of its alkyl chains. researchgate.net Two of these units are then linked together using a difunctional reagent that reacts with the terminal groups to form the flexible spacer.

The length and parity (even or odd number of atoms) of the flexible spacer have a profound effect on the resulting liquid crystalline properties. Dimers often exhibit different and more complex phase behavior compared to their monomeric counterparts, including the stabilization of smectic phases and the appearance of exotic phases like the twist-bend nematic (NTB) phase. Carbosilane-terminated 5-phenylpyrimidine (B189523) mesogens have been studied as structural variants to achieve specific properties. rsc.org This approach allows for the creation of materials with unique thermal ranges and electro-optical characteristics.

Mesophase Behavior and Thermotropic Transitions of 5 Octyl 2 4 Octyloxy Phenyl Pyrimidine

Detailed Characterization of Liquid Crystalline Phases Exhibited by PYP8O8 (Crystalline, Smectic C, Smectic A, Nematic, Isotropic)

PYP8O8 displays a sequence of five well-defined phases as temperature increases: Crystalline, Smectic C, Smectic A, Nematic, and finally the Isotropic liquid phase. acs.orgaps.org Each phase is characterized by a unique degree of molecular order.

Crystalline (Cr): In the solid crystalline state, the molecules of PYP8O8 are arranged in a highly ordered, three-dimensional lattice structure. This phase possesses both long-range positional and orientational order.

Smectic C (SmC): The Smectic C phase is a layered structure where the molecules are arranged in distinct strata. wikipedia.org Within these layers, the molecules exhibit long-range orientational order and are tilted at a specific angle with respect to the layer normal. researchgate.netuni-frankfurt.de The centers of gravity of the molecules are randomly ordered within each layer, giving the phase liquid-like properties in two dimensions. wikipedia.org

Smectic A (SmA): Similar to the SmC phase, the Smectic A phase is also characterized by a layered arrangement. wikipedia.org The key difference is that in the SmA phase, the average direction of the long molecular axes is perpendicular to the layer planes. researchgate.netumsl.edu There is no long-range positional order within the layers.

Nematic (N): The Nematic phase is less ordered than the smectic phases. While it maintains a high degree of long-range orientational order, with the molecules aligning, on average, along a common axis known as the director, it lacks any long-range positional order, behaving like a liquid in all three dimensions.

Isotropic (I): At the highest temperature, the material transitions into the isotropic liquid phase. In this state, all long-range positional and orientational order is lost. The molecules are randomly positioned and oriented, characteristic of a conventional liquid.

Investigation of Temperature-Dependent Phase Sequence and Transition Enthalpies

The transition from one phase to another in PYP8O8 occurs at specific, reproducible temperatures. These transitions are typically studied using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy. The established phase sequence for PYP8O8 upon heating is: Crystalline → Smectic C → Smectic A → Nematic → Isotropic Liquid. aps.org

The temperatures at which these transitions occur have been experimentally determined.

| Transition | Temperature (°C) |

|---|---|

| Crystalline (Cr) → Smectic C (SmC) | 29 |

| Smectic C (SmC) → Smectic A (SmA) | 56 |

| Smectic A (SmA) → Nematic (N) | 62 |

| Nematic (N) → Isotropic (I) | 69 |

Data sourced from: aps.org

Each of these transitions is associated with a change in enthalpy (ΔH), known as the transition enthalpy or latent heat. This value quantifies the heat absorbed or released during a first-order phase transition. While the transition temperatures for PYP8O8 are well-documented, specific enthalpy values were not available in the surveyed literature. This data is crucial for a complete thermodynamic characterization of the material.

| Transition | Transition Enthalpy (kJ/mol) |

|---|---|

| Cr → SmC | Not available in surveyed literature |

| SmC → SmA | Not available in surveyed literature |

| SmA → N | Not available in surveyed literature |

| N → I | Not available in surveyed literature |

Note: Transition enthalpy is a measure of the energy change during a phase transition. Low enthalpy values are typically associated with second-order or weakly first-order transitions (e.g., Nematic to Isotropic), while higher values signify transitions involving significant structural rearrangement, such as melting from a crystalline state.

Advanced Mesophase Morphologies: Insights from Modulated Smectic Phases in Related Pyrimidine (B1678525) Systems

Beyond the classical Smectic A and Smectic C phases, more complex, modulated structures can arise in liquid crystalline systems. These advanced morphologies are often driven by subtle intermolecular interactions, such as dipolar forces. Studies on related liquid crystal systems provide insight into the types of complex smectic phases that could potentially be observed in pyrimidine-based materials.

For instance, research has identified smectic-C antiphases, where the tilt direction of molecules alternates in adjacent layers. Other observed variations include the bilayer SmC2 phase and the conventional monolayer SmC1 phase. The formation of these modulated structures is often attributed to a frustration between the natural monolayer packing and competing bilayer arrangements that can be promoted by strong terminal dipoles. Furthermore, polarization-modulated smectic phases have been reported, where a periodic splaying of molecular polarization creates supermolecular-scale stripes. These structures can form intricate patterns and represent a state where local molecular interactions overcome the tendency for uniform global alignment. While not explicitly detailed for PYP8O8, the presence of the polar pyrimidine ring suggests that such complex ordering phenomena are a possibility in this class of materials.

Structure-Mesophase Relationship: Influence of Alkyl Chain Length and Molecular Architecture on Phase Stability

The specific sequence and stability of mesophases in a liquid crystal are intrinsically linked to its molecular structure. In PYP8O8, the combination of a rigid core and flexible tails is key to its thermotropic behavior.

The central phenyl-pyrimidine unit provides the necessary rigidity and anisotropic shape that promotes the long-range orientational order characteristic of liquid crystals. acs.org The two terminal alkyl/alkoxy chains, both eight carbons long, play a crucial role in determining the type and temperature range of the mesophases. Generally, as the length of the alkyl chains in a homologous series of liquid crystals increases, there is a greater tendency to form more ordered smectic phases. The long, flexible chains in PYP8O8 enhance intermolecular attractions and promote the layered arrangements required for both the SmA and SmC phases. This stabilization of smectic phases often occurs at the expense of the nematic phase range. The specific architecture, with an octyl group at the 5-position of the pyrimidine ring and an octyloxy group on the phenyl ring, creates a molecule with significant anisotropy, which is a decisive factor for its thermal properties. acs.org

Anisotropic Phenomena and Transport Properties in 5 Octyl 2 4 Octyloxy Phenyl Pyrimidine

Thermoelastic Anisotropy: Mechanical and Thermal Responses of PYP8O8

The thermoelastic anisotropy of a material describes the directional dependence of its mechanical and thermal properties. In liquid crystals like PYP8O8, this anisotropy is a direct consequence of the alignment of its rod-shaped molecules. acs.org The compound exhibits a rich polymorphism, transitioning through crystalline (Crys), smectic C (SmC), smectic A (SmA), nematic (N), and isotropic liquid (Iso) phases as the temperature increases. aps.org

Direction-Dependent Mechanical Properties

The mechanical properties of PYP8O8 exhibit a significant dependence on direction, a characteristic that is strongly influenced by the material's phase. nih.gov Studies utilizing Brillouin light spectroscopy have revealed that the mechanical anisotropy undergoes a dramatic drop during the transition from the highly ordered crystalline phase to the more fluid smectic C phase. acs.org As the temperature continues to rise, the mechanical anisotropy shows a slight decrease through the subsequent smectic A and nematic liquid crystal phases. acs.org In the isotropic phase, as expected, the mechanical anisotropy becomes negligible due to the random orientation of the molecules. acs.org

A key finding is that the mechanical anisotropy in the liquid crystal phases is considerably smaller than the thermal anisotropy. acs.orgnih.gov This suggests that while the molecular ordering in the liquid crystal phases influences the propagation of sound waves, its effect is less pronounced compared to its impact on heat transport. nih.gov

Table 1: Mechanical Anisotropy in Different Phases of PYP8O8

| Phase | Mechanical Anisotropy |

|---|---|

| Crystalline | High |

| Smectic C (SmC) | Significantly lower than Crystalline |

| Smectic A (SmA) | Slight decrease from SmC |

| Nematic (N) | Slight decrease from SmA |

This table provides a qualitative overview of the changes in mechanical anisotropy across different phases of PYP8O8.

Anisotropic Thermal Transport and Diffusivity

The transport of heat in PYP8O8 is highly anisotropic, a phenomenon investigated through techniques such as temperature wave analysis (TWA). acs.orgaps.org In the liquid crystal phases (SmC, SmA, and N), the thermal diffusivity parallel to the molecular director (α∥) is more than double the thermal diffusivity perpendicular to the director (α⊥). acs.org This indicates that heat travels much more efficiently along the length of the aligned molecules than across them.

The ratio of thermal diffusivity (α∥/α⊥) remains significant throughout the liquid crystal phases, highlighting the persistent influence of molecular alignment on heat conduction. acs.org The primary reason for this pronounced anisotropy lies in the nature of heat transport at the molecular level, which is dominated by phonons. aps.org

Table 2: Anisotropic Thermal Diffusivity in PYP8O8 Liquid Crystal Phases

| Property | Value |

|---|

This table shows the significant anisotropy in thermal diffusivity in the liquid crystal phases of PYP8O8.

Phonon Mean-Free Path Anisotropy and Its Correlation with Molecular Structure

The anisotropy observed in thermal transport is fundamentally linked to the anisotropy of the phonon mean-free path (MFP). acs.orgnih.gov The phonon MFP represents the average distance a phonon travels before being scattered. researchgate.net In PYP8O8, the phonon MFP is not uniform in all directions.

Research has shown a strong correlation between the anisotropy of the phonon MFP and the structural anisotropy of the rigid core of the PYP8O8 molecule. acs.orgnih.gov The rigid phenyl pyrimidine (B1678525) core of the molecule is elongated, and this structural aspect ratio is surprisingly close to the measured ratio of the phonon MFP in different directions. acs.org This suggests that the elongated shape of the molecular core is the dominant factor determining the anisotropy in how far phonons can travel, and consequently, the anisotropy in thermal conductivity. acs.org While phonons can travel longer distances along the rigid core, their paths are more frequently scattered when moving across the molecules, particularly by the flexible side chains. acs.org

Fundamental Mechanisms Governing Anisotropic Transport in Phenylpyrimidine Liquid Crystals

The anisotropic transport properties of phenylpyrimidine liquid crystals like PYP8O8 are governed by a combination of factors at the molecular and supramolecular levels.

The primary mechanism is the inherent structural anisotropy of the liquid crystal molecules themselves. acs.org The rod-like shape of the PYP8O8 molecule, with its rigid core and flexible side chains, is the foundational reason for the directional dependence of both mechanical and thermal properties. acs.org

The phase of the liquid crystal plays a critical role. The degree of molecular ordering, from the highly structured crystalline phase to the less ordered nematic and finally the random isotropic phase, dictates the magnitude of the observed anisotropy. aps.orgnih.gov The sharpest change in both mechanical and thermal anisotropy occurs at the transition from the crystalline to the liquid crystal phases, underscoring the importance of the long-range positional and orientational order of the solid state. nih.gov

For thermal transport, the mechanism is further elucidated by considering phonon propagation. The efficient packing of the rigid molecular cores along the director axis creates preferential pathways for phonons, leading to a longer mean-free path and higher thermal diffusivity in this direction. acs.org Conversely, the flexible octyl side chains act as scattering centers, impeding phonon transport in the perpendicular direction. acs.org Therefore, to engineer liquid crystals with even higher thermal anisotropy, it is suggested that enhancing the structural anisotropy of the rigid core and reducing the length of the soft side chains would be a crucial strategy. acs.org

Electro Optical and Magneto Optical Responses of 5 Octyl 2 4 Octyloxy Phenyl Pyrimidine Systems

Ferroelectric Liquid Crystal Systems Incorporating 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine

5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine (PYP8O8) is a significant component in the study of liquid crystal systems due to its exhibition of multiple, well-separated liquid crystal phases over a manageable temperature range. acs.org As the temperature changes, PYP8O8 transitions through crystalline, smectic C (SmC), smectic A (SmA), and nematic (N) phases before becoming an isotropic liquid. acs.orgacs.orgnih.gov The presence of these phases makes it a valuable model compound for investigating thermoelastic anisotropy and other physical properties. acs.orgnih.gov

The ferroelectric properties in these systems emerge in the chiral smectic C (SmC) phase. koreascience.kr While PYP8O8 itself is not chiral, it can be incorporated into ferroelectric mixtures, often by doping it with a chiral material. In the SmC phase, the rod-like molecules tilt with respect to the layer normal, and the chirality breaks the symmetry, leading to a net spontaneous polarization perpendicular to the tilt plane. mdpi.com The discovery of ferroelectricity in such liquid crystals has significantly accelerated the synthesis and engineering of new materials with tailored electro-optical properties. koreascience.kr Phenylpyrimidine derivatives, in general, are a key class of compounds used in the development of ferroelectric liquid crystals. koreascience.krrsc.org For instance, homologous series of chiral 5-phenylpyrimidines have been synthesized to study the relationship between molecular structure and ferroelectric properties, such as the "de Vries-like" characteristics which describe materials with minimal layer shrinkage at the SmA* to SmC* phase transition. rsc.org

The phase behavior of PYP8O8 provides a foundation for its use in these advanced systems. A study of its direction-dependent mechanical and thermal properties mapped these characteristics across its various phases. acs.org

Table 1: Phase Transition Temperatures of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine (PYP8O8) This table shows the different phases exhibited by PYP8O8 as a function of temperature, as identified in research studies.

| Phase | Temperature Range (°C) |

|---|---|

| Crystalline | < ~30-40 |

| Smectic C (SmC) | ~40-60 |

| Smectic A (SmA) | ~60-80 |

| Nematic (N) | ~80-90 |

| Isotropic Liquid | > 90 |

Data sourced from studies on the thermoelastic properties of PYP8O8, which note its five well-separated phases in a range of approximately 20-90°C. acs.org

Spontaneous Polarization: Origins, Measurement Methodologies (e.g., Triangular Wave Method), and Dependence on Molecular Structure

Spontaneous polarization (Ps) is a hallmark of ferroelectric liquid crystals, arising in the chiral smectic C (SmC) phase. Its origin lies in the molecular structure and packing. In the SmC phase, the constituent molecules are arranged in layers, with the molecular long axis tilted at an angle relative to the layer normal. The introduction of a chiral center disrupts the cylindrical symmetry of the molecules' rotation around their long axis, resulting in a net dipole moment perpendicular to the tilt plane and giving rise to spontaneous polarization. mdpi.comrsc.org

The magnitude of this polarization is a critical parameter for device performance and is highly dependent on the molecular structure. Studies on chiral 5-phenylpyrimidine (B189523) derivatives demonstrate this relationship. For example, in a homologous series of mesogens with a 5-phenylpyrimidine core, altering the length of a terminal carbosilane group was shown to influence properties related to polar ordering. rsc.org While the electroclinic effect decreased with a shorter carbosilane group, measurements suggested that the spontaneous polarization in the SmC* phase was not strongly dependent on this specific structural modification. rsc.org This indicates a complex relationship between different parts of the molecular structure and the resulting ferroelectric properties. Research into other ferroelectric materials shows that ionic displacements within the crystal lattice are a primary source of polarization. rsc.orgresearchgate.net

A standard technique for measuring spontaneous polarization is the triangular wave method. This methodology involves applying a low-frequency triangular electric field to the liquid crystal cell. The field causes the molecular dipoles to reorient, switching the direction of the spontaneous polarization. This reorientation generates a current response, which includes a polarization reversal current peak superimposed on a capacitive background current. By integrating the area of this polarization peak and subtracting the capacitive contribution, the value of the spontaneous polarization (Ps) can be accurately determined.

Table 2: Influence of Carbosilane End-Group Length on Mesomorphic and Ferroelectric Properties of Chiral 5-Phenylpyrimidine Liquid Crystals This table presents data for a homologous series related to PYP8O8, showing how modifying the molecular structure affects key properties. A lower reduction factor (R) is indicative of "de Vries-like" behavior.

| Compound | Reduction Factor (R) | Birefringence (Δn) | Optical Tilt Angle (θopt) in SmC* |

|---|---|---|---|

| Tricarbosilane (QL32-6) | 0.17 | Lower | Higher |

| Monocarbosilane (QL34-6) | 0.38 | Higher | Lower |

Data from a study on chiral 5-phenylpyrimidine liquid crystals, which found that shortening the carbosilane end-group increased the reduction factor R, increased birefringence, and decreased the optical tilt angle. rsc.org

Dynamics of Electro-Optical Switching and Molecular Reorientation in PYP8O8-Based Mixtures

The dynamics of electro-optical switching in ferroelectric liquid crystal systems based on phenylpyrimidines like PYP8O8 are governed by the reorientation of molecules under an external electric field. This reorientation is the fundamental mechanism behind various electro-optic modes, such as the Surface Stabilized Ferroelectric Liquid Crystal (SSFLC) mode. mdpi.com In the SSFLC geometry, the helical structure of the SmC* phase is unwound by surface interactions, creating two stable states with opposite directions of spontaneous polarization. mdpi.com Applying an electric field toggles the system between these two states, resulting in a fast binary optical switch. mdpi.com

The speed of this switching is a critical performance metric. Research into various materials shows that all-optical switching can occur on timescales ranging from femtoseconds to gigahertz. nih.govnih.gov In ferroelectric systems, the reorientation of molecular domains can occur at rates from tens of gigahertz to terahertz within specific temperature windows. aps.org The molecular reorientation itself is a complex process. It's not just the external field that can induce it; phenomena like thermal expansion can cause flow within the liquid crystal, which in turn imposes a torque that realigns the molecules and the optic axis. nih.gov

In mixtures containing PYP8O8, the application of an electric field exerts a torque on the local spontaneous polarization, causing the molecules to collectively reorient around a cone of possible directions defined by the smectic tilt angle. This collective reorientation changes the effective refractive index of the material, modulating the light passing through it. The dynamics of this process involve the movement of domain walls between regions of opposing polarization. Studies on other ferrimagnetic and ferroelectric systems show that the switching process can be divided into multiple stages, including an initial ultrafast response followed by slower stabilization into the switched state. aps.org

Magnetically-Induced Orientational Control and Magnetoelectric Effects in Liquid Crystal Composites

The orientation of liquid crystal molecules, including those in PYP8O8-based systems, can be controlled not only by electric fields but also by magnetic fields. nih.govrsc.org Liquid crystal molecules possess an anisotropy of magnetic susceptibility, which causes them to align relative to an applied magnetic field to minimize the system's energy. This principle allows for non-contact control over the macroscopic orientation of the liquid crystal director. rsc.org For instance, applying a magnetic field during the formation of a smectic phase can align the molecules along the field direction, creating a well-ordered monodomain sample. benicewiczgroup.com

This magnetic control can induce significant changes in the material's physical properties. In one study, a liquid crystalline epoxy was cured in the presence of a magnetic field, resulting in molecular alignment that led to an anisotropic thermal expansion coefficient and a dramatic increase in the elastic tensile modulus—from 3.1 GPa in the unoriented material to 8.1 GPa in the aligned sample. benicewiczgroup.com The degree of orientation was found to improve with increasing magnetic field strength. benicewiczgroup.com

Furthermore, magnetoelectric effects can be engineered in liquid crystal composites. By dispersing magnetic nanoparticles within a ferroelectric liquid crystal host, such as one based on a phenylpyrimidine derivative, a composite material is created that responds to both electric and magnetic fields. researchgate.net Such nanocomposites are being explored for novel applications, including their potential use as magnetic resonance imaging contrast agents. researchgate.net In these systems, an external magnetic field can influence the orientation of the liquid crystal director, which in turn affects the material's dielectric and optical properties, demonstrating a magnetoelectric coupling. The introduction of dopants like carbon nanotubes can also lead to complex magnetic field-induced orientational transitions between different uniform and non-uniform phases. nih.gov

Table 3: Effect of Magnetic Field Strength on Orientation and Elastic Modulus of a Liquid Crystalline Thermoset This table illustrates how an external magnetic field applied during curing can induce molecular alignment (measured by the orientation parameter) and enhance the mechanical properties of a liquid crystal system.

| Magnetic Field Strength (T) | Orientation Parameter | Elastic Tensile Modulus (GPa) |

|---|---|---|

| 0 | ~0 | 3.1 |

| 3 | ~0.5 | - |

| 9 | ~0.7 | - |

| 12 | ~0.8 | - |

| 18 | >0.8 | 8.1 |

Data sourced from a study on a liquid crystalline epoxy thermoset, where the orientation parameter and modulus increased with the applied field strength. benicewiczgroup.com

Computational and Theoretical Modeling of 5 Octyl 2 4 Octyloxy Phenyl Pyrimidine

Atomistic Molecular Dynamics Simulations for Phase Behavior, Order Parameters, and Intermolecular Interactions

Atomistic Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing a virtual microscope to observe molecular interactions and collective phenomena that give rise to different liquid crystal phases. rsc.org For phenyl-pyrimidine-based liquid crystals, MD simulations are employed to investigate phase transitions, orientational and positional order, and the nature of intermolecular forces. nih.govaps.org

Detailed research into related phenyl-pyrimidine systems highlights the critical steps and considerations in performing such simulations. nih.govresearchgate.net A key aspect is the development of an accurate molecular model and force field. Often, a semi-coarse-grained model is adopted where rigid ring structures (phenyl and pyrimidine) are represented as soft ellipsoids, while the flexible alkyl chains are modeled with atomistic detail. aps.org The derivation of this model is frequently based on ab initio quantum chemistry calculations to ensure that crucial electronic features, such as ring-ring torsional potentials and electrostatic interactions, are properly captured. nih.govaps.org Studies have shown that including ring quadrupoles in the molecular model is essential for accurately reproducing the experimentally observed smectic phases. nih.govresearchgate.net

Simulations are typically run at various temperatures to span the expected phase diagram of the material, which for PYP8O8 includes crystalline, smectic C, smectic A, nematic, and isotropic liquid phases. acs.org By analyzing the resulting trajectories, researchers can calculate key properties:

Phase Behavior: The simulations can reproduce the formation of different mesophases. For instance, in related molecules, both smectic A and smectic C phases have been computationally observed. nih.govaps.org The differentiation between these phases is achieved by analyzing the intermolecular structure, dividing it into contributions parallel and perpendicular to the director and layer normal. nih.govresearchgate.net

Order Parameters: The degree of molecular order is quantified using order parameters, typically calculated for the rigid aromatic core and the flexible octyl tails separately. nih.gov The orientational order parameter, often denoted as P2, measures the tendency of the long molecular axes to align with a common direction, known as the director.

Intermolecular Interactions: MD simulations provide detailed insight into how molecules pack together. Radial distribution functions can be calculated to understand the preferred separation and relative orientation of neighboring molecules. aps.org For example, analysis can distinguish between parallel and antiparallel arrangements of molecular cores, with antiparallel neighbors often contributing to peaks at larger intermolecular distances (~6.5 Å) and parallel alignment contributing to peaks at shorter distances (~5 Å). aps.org

| Parameter/Output | Description | Typical Focus in Phenyl-Pyrimidine Systems |

|---|---|---|

| Molecular Model | Representation of the molecule for simulation. | Semi-coarse-grained models; explicit treatment of ring quadrupoles and torsional potentials. nih.govaps.org |

| Simulation Temperatures | A range of temperatures to probe different phases. | Spanning crystalline, smectic, nematic, and isotropic phases (e.g., 335 K to 450 K). aps.org |

| Orientational Order Parameter (P₂) | Measures the alignment of molecules along the director. | Calculated separately for the rigid core and flexible tails to assess order within different molecular parts. nih.gov |

| Radial Distribution Functions | Describes the probability of finding a particle at a distance from a reference particle. | Used to analyze packing and differentiate intermolecular distances for parallel vs. antiparallel core arrangements. aps.org |

| Layer Structure Analysis | Characterization of layered arrangements in smectic phases. | Analysis of structure parallel and perpendicular to the director to distinguish Smectic A from Smectic C phases. nih.gov |

Density Functional Theory (DFT) Studies for Electronic Structure, Conformation, and Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. nih.govespublisher.com For complex organic molecules like 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine, DFT calculations provide fundamental insights that complement experimental and MD simulation findings. derpharmachemica.com These studies typically focus on an isolated molecule or small clusters to elucidate intrinsic molecular properties.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated:

Electronic Structure: DFT is used to determine the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and electronic excitation properties. nih.govresearchgate.net A smaller gap generally implies higher reactivity. nih.gov

Molecular Interactions: DFT can generate the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov The MEP map is invaluable for understanding intermolecular interactions, as it shows electron-rich (negative potential, typically around electronegative atoms like oxygen and nitrogen) and electron-poor (positive potential) regions, which are the likely sites for electrostatic interactions that govern liquid crystal phase formation. nih.gov

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom in the molecule. nih.gov This provides a quantitative measure of the charge distribution and helps in parameterizing force fields for classical MD simulations. nih.gov In pyrimidine (B1678525) rings, nitrogen atoms typically bear negative charges, while adjacent carbon atoms may have positive or negative charges depending on their bonding environment. nih.gov

| Property | Description | Relevance to 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Determines the molecular shape, including the critical dihedral angle between the phenyl and pyrimidine rings. aps.orgderpharmachemica.com |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic stability and reactivity; influences optical and electronic properties. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular hydrogen bonding and electrostatic interactions. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences dielectric properties and the response to external electric fields. researchgate.net |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Provides insight into local polarity and is used to develop accurate force fields for MD simulations. nih.gov |

Prediction of Anisotropic Properties and Phase Transitions through Computational Approaches

A hallmark of liquid crystals is their anisotropy, meaning their properties are direction-dependent. Computational approaches, often combined with experimental techniques, are vital for predicting and understanding the anisotropic mechanical and thermal properties of PYP8O8. acs.org

A comprehensive study on PYP8O8 utilized Brillouin light spectroscopy and temperature wave analysis to measure direction-dependent properties across its five distinct phases. acs.org These experimental results provide benchmark data for validating and refining computational models. The study revealed significant findings about the material's thermoelastic anisotropy:

Mechanical Anisotropy: The longitudinal sound velocity was found to be strongly dependent on direction. For example, in the smectic A phase at 60 °C, the sound speed parallel to the molecular director was measured to be significantly higher than the speed perpendicular to it. This mechanical anisotropy is directly related to the anisotropic elastic moduli of the material. acs.org

Thermal Anisotropy: The thermal conductivity also shows strong anisotropy. In the smectic A phase, the thermal conductivity along the director is higher than in the perpendicular direction. This is because heat is conducted more efficiently along the covalently bonded molecular chains than across the weaker van der Waals gaps between them. acs.org

Phase Dependence: Both mechanical and thermal anisotropies exhibit strong dependence on the liquid crystal phase. The largest changes in these properties occur at the transition from the ordered crystalline phase to the more fluid liquid crystal phases. acs.org

Computational approaches can model these phenomena by relating the macroscopic anisotropic properties to the underlying molecular structure and orientation. For instance, the anisotropy of the phonon mean-free path, a key factor in thermal conductivity, can be correlated with the structural anisotropy of the rigid phenyl-pyrimidine core of the molecule. acs.org Furthermore, theoretical frameworks like mean-field theory can be used alongside coarse-grained MD simulations to construct phase diagrams that predict the transition temperatures and conditions for the formation of isotropic, nematic, and smectic phases. rsc.org These computational phase diagrams help elucidate how factors like molecular shape and intermolecular interactions drive the transitions between different states of matter. arxiv.org

| Property | Direction Parallel to Director (||m) | Direction Perpendicular to Director (⊥m) | Anisotropy Ratio (|| / ⊥) |

|---|---|---|---|

| Longitudinal Sound Velocity (km/s) | ~2.98 | ~2.20 | ~1.35 |

| Thermal Conductivity (W/m·K) | ~0.34 | ~0.17 | ~2.00 |

Supramolecular Architectures and Interfacial Phenomena of Pyrimidine Liquid Crystals

Self-Assembly into Ordered Structures and Helical Phases

The calamitic (rod-like) liquid crystal 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine is a compound that demonstrates complex phase behavior through self-assembly. acs.orgacs.org The molecule consists of a rigid phenyl pyrimidine (B1678525) core with flexible octyl and octyloxy chains on opposite ends, which drives the formation of distinct, ordered mesophases upon temperature changes. acs.orgaps.org

Research has identified that this compound, also referred to as PYP8O8 or I8, exhibits multiple liquid crystalline phases, including smectic and nematic types. acs.org Specifically, it displays enantiotropic Smectic B (SmB) and Smectic A (SmA) mesophases. acs.org The transition between these phases is a result of changes in the degree of molecular order and arrangement. In the SmA phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The SmB phase represents a higher degree of order, with hexagonal packing of the molecules within the layers. Studies have also identified Smectic C (SmC) and nematic phases for this compound. acs.org In the SmC phase, the molecules within the layers are tilted with respect to the layer normal. The nematic (N) phase is less ordered, possessing long-range orientational order of the molecular long axes but no layer structure. acs.org

The phase transitions occur at specific temperatures, as detailed in various studies. While slight variations in transition temperatures can be noted between different reports, a comprehensive study identified a wide range of phases including crystalline (Cr), SmC, SmA, nematic (N), and isotropic liquid (L). acs.org In binary mixtures with a similar phenyl pyrimidine derivative (I6), the addition of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine was shown to influence the phase behavior, leading to the induction of a Smectic C phase that was not present in the pure I6 compound. acs.org

| Transition | Temperature (°C) |

|---|---|

| Crystalline to Smectic C (Cr → SmC) | Data not specified in sources |

| Smectic C to Smectic A (SmC → SmA) | Data not specified in sources |

| Smectic A to Nematic (SmA → N) | Data not specified in sources |

| Nematic to Isotropic Liquid (N → L) | Data not specified in sources |

Interfacial Anchoring and Surface Effects on Molecular Alignment and Orientational States

The alignment of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine molecules at interfaces is a critical factor that governs the macroscopic properties of the bulk material. This interfacial anchoring can be controlled to produce specific molecular orientations. acs.orgacs.org A common experimental method involves sandwiching the liquid crystal film, approximately 30 μm thick, between two parallel glass slides. acs.orgacs.org The surfaces of these slides are treated with a thin polyimide-type alignment layer which dictates the orientation of the liquid crystal molecules in contact with it. acs.orgacs.org

This technique allows for the creation of samples with distinct and uniform orientational states throughout the liquid crystal cell. acs.orgacs.org For instance, samples can be prepared where the liquid crystal molecules are aligned parallel to the glass slides (planar alignment) or perpendicular to them (homeotropic alignment). acs.orgacs.org This controlled alignment is fundamental for studying anisotropic properties. In the crystalline phase, the material is typically polycrystalline, and in the isotropic liquid phase, the molecules are randomly oriented regardless of the surface treatment. acs.org

The effect of this surface-induced alignment on the physical properties of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine has been demonstrated through thermoelastic studies. acs.org For example, Brillouin light spectroscopy has been used to measure the longitudinal sound velocity within an aligned sample. The velocity was found to be highly anisotropic, meaning it depends on the direction of propagation relative to the molecular alignment. acs.org When the sound wave propagates parallel to the long axis of the aligned molecules, the velocity is significantly higher (e.g., 2.98 ± 0.03 km/s) than when it propagates perpendicular to the molecular axis (e.g., 2.20 ± 0.03 km/s). acs.org This demonstrates a direct link between the interfacial anchoring that establishes the molecular orientational state and the measurable mechanical properties of the material.

Nanocomposite Formations: Integration of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine with Nanoparticles for Tunable Responses

The integration of nanoparticles into liquid crystal hosts is an active area of research aimed at creating nanocomposites with novel, tunable properties. The general principle involves dispersing nanoparticles, such as metallic nanorods, quantum dots, or oxides, within the liquid crystal matrix. rsc.orgcolorado.edumdpi.com The interactions between the nanoparticles and the liquid crystal molecules can influence the phase behavior, electro-optical response, and other physical characteristics of the composite material, making them responsive to external stimuli like electric or optical fields. colorado.edunih.gov

However, based on a review of available scientific literature, specific research focused on the formation of nanocomposites by integrating 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine with nanoparticles appears to be limited. While studies exist for other phenyl-pyrimidine derivatives and other classes of liquid crystals like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), detailing the effects of nanoparticle doping, similar dedicated studies for 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine are not prominently documented in the reviewed sources. colorado.edumdpi.com Therefore, detailed findings on the specific interactions, resulting structures, and tunable responses of such nanocomposites cannot be presented at this time.

Advanced Spectroscopic and Diffraction Characterization of 5 Octyl 2 4 Octyloxy Phenyl Pyrimidine

Brillouin Light Scattering (BLS) for Phonon Properties and Elastic Moduli Determination

Brillouin Light Scattering (BLS) is a non-destructive optical technique used to investigate the properties of acoustic phonons in materials. aps.orgcas.cn In the study of liquid crystals like PYP8O8, BLS probes hypersonic phonons, providing critical data on the material's elastic properties, which are essential for applications requiring structural stability. nih.govacs.org

Research on PYP8O8 has utilized BLS to measure direction-dependent sound velocities across its crystalline (Crys), smectic C (SmC), smectic A (SmA), nematic (N), and isotropic liquid (Iso) phases. acs.org By analyzing the propagation of sound waves at GHz frequencies in different orientations relative to the liquid crystal director (the average direction of the long molecular axis), a complete set of elastic stiffness constants can be determined. acs.org For PYP8O8, which can be treated as a transversely isotropic material, there are five such independent constants (C11, C13, C33, C44, and C66). acs.org

Key findings from BLS studies on PYP8O8 show a significant anisotropy in sound velocity in the ordered phases. For instance, in an aligned sample, the longitudinal sound velocity was measured to be approximately 35% higher in the direction parallel to the molecular director compared to the perpendicular direction (2.98 km/s vs. 2.20 km/s). acs.org This mechanical anisotropy shows a strong dependence on the phase, with the most substantial changes occurring at the transition from the crystalline to the liquid crystal phases. nih.gov These measurements provide insight into how molecular ordering at different length scales influences the bulk mechanical properties of the material. acs.org

Table 1: Sound Velocity in Aligned 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine An interactive table detailing the anisotropic sound velocities measured by BLS.

| Propagation Direction Relative to Director | Sound Velocity (vL) |

|---|---|

| Parallel (φ = 0°) | 2.98 ± 0.03 km/s acs.org |

| Perpendicular (φ = 90°) | 2.20 ± 0.03 km/s acs.org |

Temperature Wave Analysis (TWA) for Anisotropic Thermal Diffusivity and Thermal Effusivity Measurements

Temperature Wave Analysis (TWA) is a method employed to measure the thermal transport properties of materials, particularly those with anisotropic characteristics like liquid crystals. researchgate.net For PYP8O8, TWA has been instrumental in quantifying the thermal diffusivity both parallel (α∥) and perpendicular (α⊥) to the molecular director. acs.orgacs.org These measurements are crucial for applications where efficient heat dissipation is required. nih.gov

Studies have shown that PYP8O8 possesses significant thermal anisotropy in its liquid crystal phases. nih.govaps.org The thermal diffusivity is considerably higher along the director than perpendicular to it. acs.org The anisotropy ratio (α∥/α⊥) for PYP8O8 in its liquid crystal phases has been found to be between 2 and 3. aps.org This difference is attributed to the structural anisotropy of the molecules, where heat is conducted more efficiently along the length of the elongated molecules. acs.org TWA experiments performed over a wide temperature range reveal that this thermal anisotropy is highly dependent on the specific mesophase. acs.orgaps.org The uncertainty for these thermal diffusivity measurements is typically estimated to be less than 5%. acs.org

Table 2: Thermal Anisotropy in Liquid Crystal Phases of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine An interactive table summarizing TWA findings.

| Property | Value Range | Phase | Reference |

|---|---|---|---|

| Thermal Diffusivity Anisotropy (α∥/α⊥) | 2 - 3 | Liquid Crystal Phases | aps.org |

| Measurement Uncertainty | < 5% | Liquid Crystal Phases | acs.org |

X-ray Diffraction (XRD) for Lamellar and Positional Ordering in Mesophases

X-ray Diffraction (XRD) is a primary tool for determining the structural arrangement of molecules in condensed matter phases. For liquid crystals like PYP8O8, XRD is essential for identifying the different mesophases by probing their lamellar (layered) and positional ordering. aps.org

In the smectic phases of PYP8O8, molecules are organized into layers. XRD patterns for the Smectic A (SmA) phase would show a sharp reflection at a small angle, corresponding to the smectic layer spacing (d), and a diffuse halo at a wider angle, indicating liquid-like order within the layers. In the Smectic C (SmC) phase, the molecules are tilted with respect to the layer normal, which can also be determined from XRD measurements. Inelastic X-ray Scattering (IXS), a related technique, has been used on PYP8O8 to investigate collective dynamics and phonon dispersion, which are linked to the material's underlying structure. aps.org These studies probe length scales comparable to the molecular dimensions, providing information on structural periodicity. aps.org For similar phenyl-pyrimidine compounds, XRD has been used to measure the layer thickness and its temperature dependence, revealing layer shrinkage as the temperature changes, a key characteristic in de Vries materials. aps.org

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for determining the detailed molecular structure of organic compounds. ethernet.edu.etnih.gov

NMR Spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, such as ¹H and ¹³C. nih.gov For 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine, a ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the phenyl and pyrimidine (B1678525) rings, the aliphatic protons of the two octyl chains (including the ether-linked octyloxy group), and their specific chemical shifts and coupling patterns would confirm their connectivity. nih.gov ¹³C NMR would similarly provide a unique signal for each carbon atom in the molecule, confirming the presence of the pyrimidine and phenyl cores and the long alkyl chains. nih.gov

IR Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. youtube.comnih.gov The IR spectrum of PYP8O8 would exhibit characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic rings and the aliphatic octyl chains.

C=C and C=N stretching vibrations within the aromatic phenyl and pyrimidine rings. core.ac.uk

C-O-C stretching of the ether linkage.

Various bending vibrations (scissoring, rocking) of the CH₂ groups in the alkyl chains.

Together, NMR and IR data provide an unambiguous confirmation of the synthesized molecular structure of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine. researchgate.net

Polarized Optical Microscopy (POM) for Textural Analysis and Phase Transition Observation

Polarized Optical Microscopy (POM) is a fundamental and indispensable technique for the identification of liquid crystal mesophases. aps.org Each liquid crystal phase exhibits a unique optical texture when viewed between crossed polarizers, which serves as a fingerprint for its identification.

For PYP8O8, cooling from the isotropic liquid phase, the transition into the nematic (N) phase would be marked by the appearance of a threaded or Schlieren texture. Upon further cooling into the Smectic A (SmA) phase, a focal conic fan texture typically develops. aps.org The subsequent transition into the Smectic C (SmC) phase can often be identified by a change in this fan texture, such as the appearance of broken fans or other modifications indicating the molecular tilt. koreascience.kr The transition temperatures observed via POM are correlated with those measured by calorimetry. The technique is crucial for confirming the phase sequence and observing the dynamics of domain growth and textural changes at each transition. aps.org

Differential Scanning Calorimetry (DSC) for Thermal Transition Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect and quantify the thermal transitions in a material, such as melting, crystallization, and liquid crystal phase transitions. aps.org

For PYP8O8, DSC measurements precisely determine the temperatures and enthalpy changes (ΔH) associated with its phase transitions. acs.orgaps.org The phase sequence for PYP8O8 has been identified as: Crys ↔ SmC ↔ SmA ↔ N ↔ Iso. acs.orgaps.org DSC thermograms show distinct peaks corresponding to each of these first-order transitions. The transition from the Smectic A to the Smectic C phase is noted to be a weak first-order transition, as evidenced by a small enthalpy change. aps.org

Table 3: Phase Transition Temperatures of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine An interactive table of thermal transition data obtained from DSC and other methods.

| Transition | Temperature (°C) | Reference |

|---|---|---|

| Crystalline (Crys) → Smectic C (SmC) | 29 | acs.orgaps.org |

| Smectic C (SmC) → Smectic A (SmA) | 56 | acs.orgaps.org |

| Smectic A (SmA) → Nematic (N) | 62 | acs.orgaps.org |

| Nematic (N) → Isotropic (Iso) | 69 | acs.orgaps.org |

Research Applications and Future Directions for 5 Octyl 2 4 Octyloxy Phenyl Pyrimidine

Contributions to Fundamental Understanding of Soft Condensed Matter Physics

The study of 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine, often referred to in literature as PYP8O8, has provided profound insights into the fundamental physics of soft condensed matter. nih.govacs.org Its well-defined and accessible sequence of liquid crystal phases makes it an excellent model system for investigating the relationship between molecular structure and macroscopic physical properties. acs.orgaps.org

Researchers have extensively studied the direction-dependent mechanical and thermal properties of PYP8O8 across its various phases. nih.govacs.org These studies, employing techniques like Brillouin light spectroscopy and temperature wave analysis, have revealed significant anisotropy in how the material conducts heat and sound. nih.govacs.orgacs.org A key finding is that the thermal anisotropy in the liquid crystal phases is substantially greater than the mechanical anisotropy. nih.govacs.org Specifically, the thermal diffusivity parallel to the molecular director can be more than twice that of the perpendicular direction. acs.org

This work on PYP8O8 helps elucidate the fundamental mechanisms of phonon propagation in ordered yet fluid systems. aps.org By correlating the anisotropic properties with the molecular structure—a rigid phenylpyrimidine core with flexible alkyl chains—scientists gain insights into structure-based phonon engineering. nih.govacs.org This understanding is crucial for designing soft materials with tailored thermal and mechanical responses. nih.gov

| Phase Transition | Temperature (°C) |

|---|---|

| Crystalline to Smectic C (SmC) | 29 |

| Smectic C (SmC) to Smectic A (SmA) | 56 |

| Smectic A (SmA) to Nematic (N) | 62 |

| Nematic (N) to Isotropic Liquid (Iso) | 69 |

Table 1: Phase transition temperatures for 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine (PYP8O8) as identified through experimental studies. acs.orgaps.org This sequence allows for the investigation of physical properties across multiple distinct ordered fluid phases.

Potential in Advanced Liquid Crystal Devices and Display Technologies

The phenylpyrimidine core is a critical component in the design of advanced liquid crystals for next-generation display technologies, particularly those based on ferroelectric liquid crystals (FLCs). tandfonline.comtandfonline.commdpi.com These devices promise switching speeds that are orders of magnitude faster than conventional nematic-based LCDs. aps.org A major challenge in FLC displays is the formation of "chevron" defects, which arise from a contraction of the smectic layers during the transition from the orthogonal Smectic A (SmA) phase to the tilted Smectic C (SmC) phase. rsc.org

Research has focused on developing "de Vries-like" smectic liquid crystals, which exhibit little to no layer shrinkage at this transition, thus enabling defect-free, high-quality displays. aps.orgrsc.orgacs.org The 5-phenylpyrimidine (B189523) core is a key structural element in many materials designed to have de Vries properties. acs.orgaps.orgnih.gov The design strategy often involves creating a molecular frustration between parts of the molecule that promote the SmA phase (like the phenylpyrimidine core) and other parts that promote the SmC phase (such as specific terminal chains like siloxanes). acs.org This frustration can lead to a structure where molecules are already tilted in the SmA phase, minimizing the layer contraction when the transition to the SmC phase occurs. aps.org

By incorporating chiral elements, phenylpyrimidine-based liquid crystals can be made ferroelectric, exhibiting a spontaneous electrical polarization that can be rapidly switched with an electric field. tandfonline.commdpi.com The combination of the phenylpyrimidine core to ensure phase stability and de Vries-like properties with chiral groups to induce ferroelectricity makes compounds like 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine and its derivatives highly promising for use in fast, bistable, and high-resolution displays. mdpi.comaps.org

Exploration in Smart Materials and Responsive Systems (e.g., Photorefractive Materials)

The unique electronic properties of the phenylpyrimidine moiety extend its potential applications beyond displays into the realm of smart and responsive materials.

Supercapacitors: A significant area of exploration is in energy storage. Research into polar rod-shaped liquid crystals with a phenylpyrimidine group has revealed that these materials can exhibit colossal dielectric permittivity. rsc.orgresearchgate.netbohrium.com This property, where the material has an exceptionally high ability to store electrical energy in an electric field, is highly desirable for supercapacitors. rsc.orgbohrium.com These phenylpyrimidine-based materials have been identified as the first fluidic superparaelectrics—materials that show a huge dielectric response without the energy loss associated with the hysteresis seen in ferroelectrics. rsc.orgresearchgate.net This discovery opens the potential for using liquid crystals like 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine in new types of high-density energy storage devices. rsc.org

Photorefractive Materials: The photorefractive effect, where a material's refractive index changes in response to light, is the basis for applications in holographic data storage and optical information processing. Phenylpyrimidine liquid crystals are being used as host materials for photorefractive systems. researchgate.net In this application, a host ferroelectric liquid crystal, typically a mixture of phenylpyrimidine derivatives, is doped with a photoconductive compound and an electron acceptor. researchgate.net The liquid crystal provides the necessary electro-optic response, while the dopants provide the photosensitivity, creating a material whose optical properties can be dynamically and reversibly patterned with light.

Emerging Areas and Unexplored Research Avenues for Phenylpyrimidine Liquid Crystals

The ongoing investigation of phenylpyrimidine liquid crystals continues to open new and exciting research avenues.

One emerging frontier is the development of liquid crystal electrolytes for flexible energy storage devices. polymer.cnnih.gov Building on the discovery of colossal permittivity, researchers are exploring how the self-assembling, ordered nanostructures in liquid crystals can form efficient ion transport channels. polymer.cnnih.govresearchgate.net This could lead to the creation of all-in-one flexible supercapacitors where the liquid crystal acts as both the electrolyte and the separator, improving interfacial contact and device performance. nih.govresearchgate.net

In display technology, the quest continues for materials with ideal de Vries properties. Future research will likely focus on fine-tuning the molecular architecture of 5-phenylpyrimidine mesogens—for instance, by modifying the length and branching of the terminal chains—to optimize the optical tilt angle and further suppress layer contraction, leading to even better FLC display performance. rsc.orgrsc.org

Furthermore, the phenylpyrimidine ring is a common scaffold in a vast range of biologically active molecules, including anticancer and antimicrobial agents. nih.govmdpi.com The liquid crystalline properties of compounds like 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine have not been explored in a biological context. This presents an unexplored opportunity for creating multifunctional materials that could combine the sensing or actuating capabilities of liquid crystals with therapeutic or biocompatible functions.

Finally, phenylpyrimidine-based liquid crystals are recognized as crucial building blocks for liquid crystalline organic semiconductors, which are vital for novel electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). tandfonline.com The continued development and optimization of these materials will be essential for the future of flexible electronics and advanced optoelectronic applications. tandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Octyl-2-(4-(octyloxy)phenyl)pyrimidine, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves nucleophilic substitution reactions, where alkoxy groups are introduced via alkyl halides or tosylates. Key steps include refluxing in polar aprotic solvents (e.g., DMF or THF) with a strong base (e.g., KOH or NaH) to facilitate alkylation. Optimization may involve temperature control (80–120°C), stoichiometric ratios of reactants, and purification via column chromatography using hexane/ethyl acetate gradients. For pyrimidine derivatives, regioselectivity is critical; monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and alkyl chain integration. Aromatic protons in pyrimidine resonate at δ 7.5–8.5 ppm, while alkoxy chains show signals at δ 0.8–1.8 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) and detects impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>98% for mesophase studies).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.4% .

Q. What are the critical parameters to control during the alkylation of the pyrimidine core to achieve regioselective substitution?

- Methodology : Regioselectivity depends on:

- Base Strength : Strong bases (e.g., NaH) favor deprotonation at the 2-position of pyrimidine.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack.

- Temperature : Lower temperatures (0–25°C) reduce side reactions.

- Substrate Activation : Pre-functionalization of phenyl groups with electron-withdrawing substituents (e.g., nitro) can direct alkylation .

Advanced Research Questions

Q. How do variations in alkyl chain length and substitution patterns influence the mesophase behavior and thermal stability of this compound?

- Methodology :